![molecular formula C9H11N5 B14868711 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is a heterocyclic compound that features both pyrazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, along with ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the Buchwald-Hartwig amination reaction and ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated derivatives.
Oxidation and Reduction: Depending on the functional groups present.
Coupling Reactions: Such as Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated pyrimidines and pyrazoles with bases like potassium carbonate (K2CO3).
Oxidation: Uses oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated derivatives yield various substituted pyrazole-pyrimidine compounds .
科学的研究の応用
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors.
Biological Studies: Used in studies involving cell cycle regulation and cancer research.
Chemical Biology: Employed in the design of bioactive molecules for probing biological pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine, particularly as a CDK2 inhibitor, involves binding to the active site of the kinase. This binding inhibits the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the ATP-binding pocket of CDK2, preventing its activation and subsequent downstream signaling .
類似化合物との比較
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
2-(1H-Pyrazol-1-yl)pyridine: Used in coordination chemistry and C-H functionalization reactions.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: A hybrid ligand for transition metal coordination compounds.
Uniqueness
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is unique due to its specific structure that allows for selective inhibition of CDK2. This selectivity is crucial for developing targeted cancer therapies with minimal off-target effects .
特性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC名 |
2-(4-pyrazol-1-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-4-2-8-11-6-3-9(13-8)14-7-1-5-12-14/h1,3,5-7H,2,4,10H2 |
InChIキー |
HDXXDZSWMNEDQM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
![(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B14868636.png)
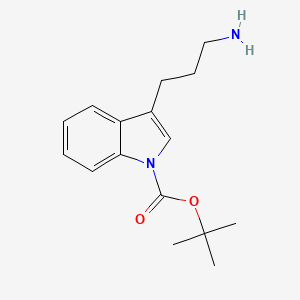
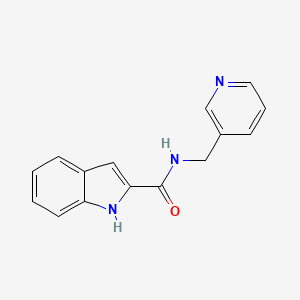
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
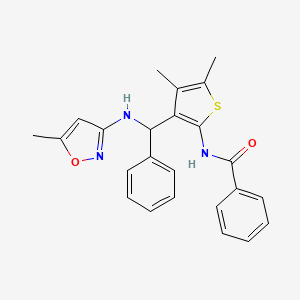

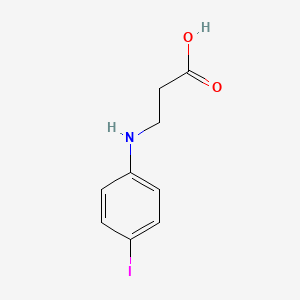
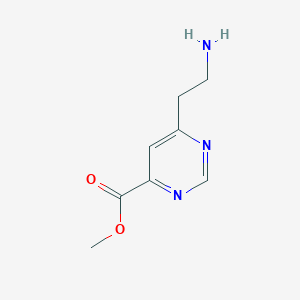
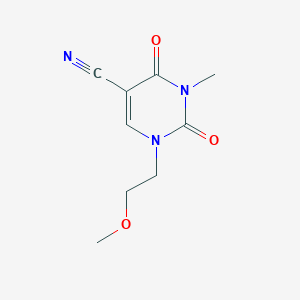
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
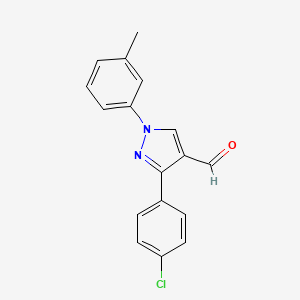
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
